molecular formula C22H23N5O B6459076 6-methyl-2-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2549008-76-4

6-methyl-2-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6459076
CAS No.: 2549008-76-4
M. Wt: 373.5 g/mol
InChI Key: NZLPCQVKGKEVCP-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core substituted with a methyl group at position 6 and a piperidin-1-yl group at position 2. The piperidine moiety is further functionalized with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-ylmethyl group.

Properties

IUPAC Name

6-methyl-2-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-15-7-8-18(13-23)21(24-15)26-11-9-17(10-12-26)14-27-16(2)25-20-6-4-3-5-19(20)22(27)28/h3-8,17H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLPCQVKGKEVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridine-3-Carbonitrile Derivatives

(a) 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
  • Structure : Pyridine-3-carbonitrile with a piperazine group at position 6 and a 3-methylphenyl substituent on the piperazine.
  • Key Differences: Replaces the quinazolinone-piperidine moiety with a simpler piperazine-phenyl group. Lower molecular weight (278.35 g/mol vs. ~420 g/mol for the target compound). Lacks the 4-oxo-quinazolinone group, which may reduce binding affinity to enzymes requiring hydrogen-bonding interactions .
(b) 6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
  • Structure: Pyridine-3-carbonitrile substituted with an amino-methylpyrazole at position 4.
  • Key Differences: The pyrazole group introduces a planar heterocycle, contrasting with the three-dimensional piperidine-quinazolinone system. Smaller substituent size may enhance solubility but limit interactions with hydrophobic enzyme pockets .

Piperidine-Containing Analogues

(a) 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid
  • Structure : Pyridazine-3-carboxylic acid with a 4-benzylpiperidine group.
  • Key Differences :
    • Pyridazine core instead of pyridine, altering electronic properties and hydrogen-bonding capacity.
    • Carboxylic acid substituent may improve solubility but reduce blood-brain barrier penetration compared to the carbonitrile group .
(b) EP 4 139 296 B1 Patent Compound
  • Structure : Features a bicyclo[1.1.1]pentane-carbonitrile linked to a pyridazine-pyrrolidine system.
  • Key Differences: Rigid bicyclo structure enhances metabolic stability but complicates synthesis.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridine-3-carbonitrile 6-methyl, 2-(quinazolinone-piperidine) ~420 Quinazolinone enhances enzyme inhibition
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile Pyridine-3-carbonitrile 6-(piperazine-phenyl) 278.35 Simplified structure, lower lipophilicity
6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile Pyridine-3-carbonitrile 6-(amino-methylpyrazole) ~215 High solubility, limited enzyme targeting
EP 4 139 296 B1 Compound Pyridazine Bicyclo-carbonitrile, pyrrolidine ~500 Rigid scaffold, improved metabolic stability

Research Implications and Gaps

  • Structural Optimization: The quinazolinone-piperidine group offers a unique vector for modifying selectivity and potency compared to simpler analogues.
  • Synthetic Challenges : The target compound’s complexity may necessitate advanced techniques like flow chemistry or enzymatic catalysis to improve yields .

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